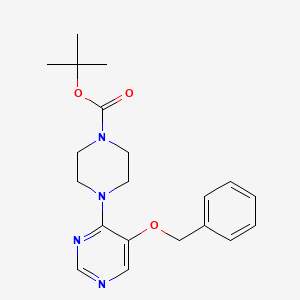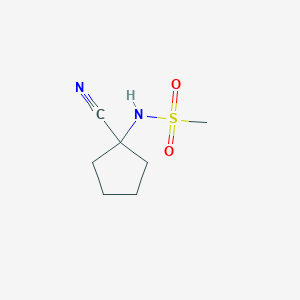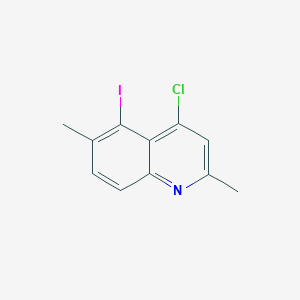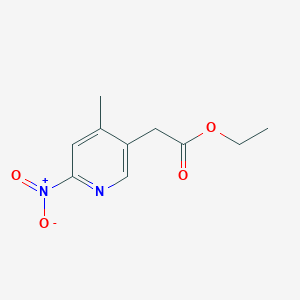
ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a methyl and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate typically involves the esterification of 2-(4-methyl-6-nitropyridin-3-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: 2-(4-methyl-6-aminopyridin-3-yl)acetate.
Reduction: 2-(4-methyl-6-nitropyridin-3-yl)acetic acid.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
類似化合物との比較
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-methyl-6-aminopyridin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(4-methyl-6-chloropyridin-3-yl)acetate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 2-(4-methyl-6-hydroxypyridin-3-yl)acetate: Similar structure but with a hydroxyl group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)5-8-6-11-9(12(14)15)4-7(8)2/h4,6H,3,5H2,1-2H3 |
InChIキー |
BBQWMTUJBYUBFX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(C=C1C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

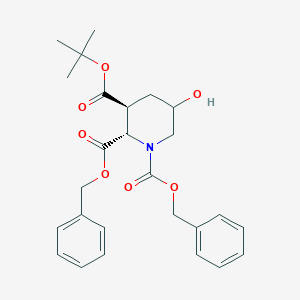
![2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B8539396.png)


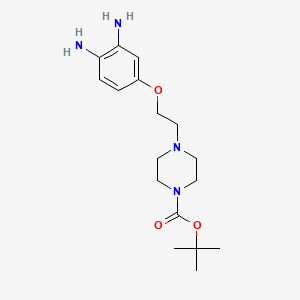
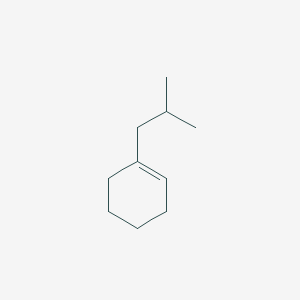
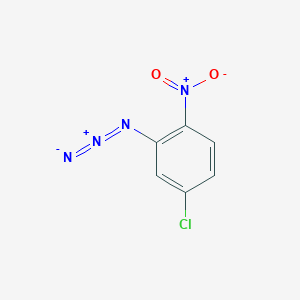
![7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B8539443.png)
